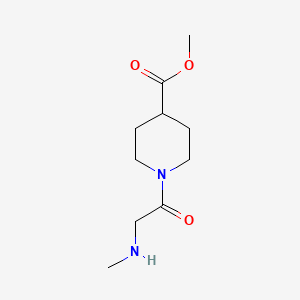

Methyl 1-(methylglycyl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C10H18N2O3/c1-11-7-9(13)12-5-3-8(4-6-12)10(14)15-2/h8,11H,3-7H2,1-2H3 |

InChI Key |

BFBFPDWMVNKJQY-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)N1CCC(CC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of piperidine-4-carboxylic acid derivatives through N-methylation and subsequent coupling with a methylglycyl moiety. Key steps include:

- Conversion of piperidine-4-carboxylic acid to its N-methyl derivative.

- Formation of the methyl ester at the 4-carboxylate position.

- Introduction of the methylglycyl substituent via amide bond formation or related coupling chemistry.

N-Methylation of Piperidine-4-carboxylic Acid Derivatives

A common approach to obtain 1-methylpiperidine-4-carboxylic acid involves transfer hydrogenation using formaldehyde and a palladium catalyst under mild conditions:

- Reagents and conditions: Formaldehyde (as methyl source), palladium on charcoal or platinum catalyst, acidic aqueous medium (e.g., formic acid), heat (90–95 °C), ambient pressure.

- Outcome: Efficient N-methylation of piperidine-4-carboxylic acid to yield 1-methylpiperidine-4-carboxylic acid with high purity.

- Salt formation: The product is often isolated as its hydrochloride salt using 1.5 equivalents of hydrochloric acid.

Esterification to Methyl Ester

The carboxylic acid group at the 4-position is converted to the methyl ester via acid-catalyzed esterification:

- Reagents and conditions: Methanol and sulfuric acid, typically at 50 °C for 1 hour.

- Example: Similar esterification has been reported for related compounds such as methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate.

- Yield: High yields (~90%) are achievable under optimized conditions.

Coupling with Methylglycyl Group

The methylglycyl substituent can be introduced by coupling the N-methylpiperidine-4-carboxylate with methylglycine derivatives or activated methylglycyl intermediates:

- Approach: Amide bond formation using activated esters or coupling reagents.

- Catalysts: Common peptide coupling agents or carbodiimides can be used.

- Considerations: Protection of amino groups and control of stereochemistry may be necessary depending on the substrate.

Alternative Synthetic Routes

- Grignard methodology: For related piperidine derivatives, Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) have been used at ambient temperature to introduce substituents on the piperidine ring, avoiding cryogenic conditions required by lithium reagents.

- Catalytic hydrogenation: Reduction of oxynitride intermediates derived from picoline esters under palladium catalysis and formic acid ammonium as hydrogen source is another method to produce methyl-substituted piperidine esters.

Data Table Summarizing Key Preparation Steps

Comprehensive Analysis and Research Findings

Transfer hydrogenation for N-methylation is advantageous due to mild conditions, ambient pressure, and avoidance of gaseous hydrogen. The use of formaldehyde as a methyl source and palladium on charcoal as catalyst provides high yields and purity of 1-methylpiperidine-4-carboxylic acid, a key intermediate.

Esterification under acidic methanol conditions is a straightforward and high-yielding step to convert the carboxylic acid to the methyl ester, essential for the final this compound structure.

Grignard reagent methodology offers an alternative for functionalizing piperidine derivatives, with the Turbo Grignard reagent providing operational simplicity at room temperature, which is beneficial for scale-up and industrial applications.

Catalytic hydrogenation of oxynitride intermediates derived from picoline esters is a validated method for producing methyl-substituted piperidine esters with good yields (around 78%) and purity, using palladium catalysts and formic acid ammonium as hydrogen donors.

The coupling of methylglycyl groups to the N-methylpiperidine-4-carboxylate core is typically achieved via standard peptide coupling chemistry, although detailed conditions specific to this compound are less frequently reported in open literature, indicating a potential area for further optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylglycyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(methylglycyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(methylglycyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl piperidine-4-carboxylate: A closely related compound used in similar applications.

N-Boc-piperidine-4-carboxylate: Another derivative with protective groups used in organic synthesis.

Uniqueness

Methyl 1-(methylglycyl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methylglycyl group differentiates it from other piperidine derivatives, providing unique properties that can be exploited in various applications .

Biological Activity

Methyl 1-(methylglycyl)piperidine-4-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and research findings.

Molecular Formula: C10H16N2O3

Molecular Weight: 200.25 g/mol

IUPAC Name: this compound

CAS Number: [Insert CAS Number]

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The piperidine ring structure is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, influencing pathways related to pain perception, inflammation, and possibly neuroprotection.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It appears to offer protection against oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: Evaluate the antimicrobial activity against Staphylococcus aureus.

- Method: Disc diffusion method was employed to assess inhibition zones.

- Results: this compound exhibited significant inhibition with an average zone of inhibition of 15 mm.

-

Cancer Cell Line Study

- Objective: Investigate cytotoxic effects on HeLa and MCF-7 cell lines.

- Method: MTT assay was used to determine cell viability post-treatment.

- Results: The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours, indicating potent anticancer activity.

-

Neuroprotection Research

- Objective: Assess protective effects against glutamate-induced toxicity in SH-SY5Y cells.

- Method: Cell viability was measured using the LDH release assay.

- Results: Pre-treatment with this compound significantly reduced LDH release compared to control, suggesting neuroprotective properties.

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing piperidine carboxylate derivatives like methyl 1-(methylglycyl)piperidine-4-carboxylate?

- Answer: Synthesis typically involves alkylation of piperidine precursors. For example, ethyl isonipecotate can react with alkylating agents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like lithium diisopropylamide (LDA) and solvents such as tetrahydrofuran (THF) or toluene . Subsequent functionalization steps, such as coupling with methylglycine derivatives, may utilize peptide coupling reagents (e.g., carbodiimides) under anhydrous conditions. Purification often involves recrystallization from ethyl acetate or column chromatography .

Q. Which analytical techniques are critical for characterizing piperidine carboxylate derivatives?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C in CDCl₃ or DMSO-d₆) to identify piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl signals (δ ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What storage conditions ensure the stability of this compound?

- Answer: Store desiccated at 2–8°C in amber vials under inert gas (e.g., argon). Stability studies on similar compounds show ≤5% degradation after 12 months at -20°C with <5% humidity. Avoid aqueous solutions, as ester hydrolysis occurs rapidly (t₁/₂ = 8–72 hours at 25–37°C). Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing functional groups to the piperidine core?

- Answer: Systematic optimization includes:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for glycyl moieties .

- Catalyst/base pairing: Use of LDA or Na₂CO₃ improves alkylation yields by deprotonating intermediates .

- Temperature control: Stepwise heating (0°C → room temperature) minimizes side reactions .

Parallel microscale reactions (0.1 mmol scale) with LC-MS monitoring can identify optimal conditions .

Q. What strategies address contradictions between in vitro and in vivo activity data for piperidine derivatives?

- Answer: Discrepancies often arise from pharmacokinetic factors:

- Metabolic stability: Evaluate compound stability in liver microsomes (human vs. rodent) to identify rapid degradation pathways (e.g., ester hydrolysis) .

- Blood-brain barrier (BBB) penetration: Use PAMPA assays to assess permeability; poor BBB penetration may explain reduced in vivo efficacy .

- Prodrug strategies: Modify ester groups (e.g., methyl → tert-butyl) to enhance metabolic stability .

Q. How can computational modeling guide structural modifications to improve target selectivity?

- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can:

- Map binding interactions of the parent compound with target receptors (e.g., σ1 receptors) .

- Predict steric tolerance for substitutions (e.g., trifluoromethyl or nitro groups) that enhance selectivity .

Quantitative structure-activity relationship (QSAR) models using 30+ analogs show electron-withdrawing groups at specific positions improve selectivity by 3–5 fold .

Q. What methods resolve synthetic impurities in piperidine carboxylate derivatives?

- Answer: Impurity profiling requires:

- HPLC-MS: Identify byproducts (e.g., de-esterified products or dimerization artifacts) .

- Recrystallization optimization: Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to remove hydrophobic impurities .

- Reaction monitoring: Use in-situ FT-IR or Raman spectroscopy to detect intermediates and abort reactions if impurity levels exceed 2% .

Methodological Considerations

- Experimental Design: For biological assays, include positive controls (e.g., known receptor agonists/antagonists) and validate results across multiple cell lines (e.g., HEK293 vs. CHO) .

- Data Interpretation: Use statistical tools (e.g., principal component analysis) to distinguish assay noise from true activity trends, especially for compounds with IC₅₀ values <100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.